molecular formula C22H18N4O B7850880 5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one

5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one

Cat. No.: B7850880
M. Wt: 354.4 g/mol
InChI Key: XJQYVMLUSQZEKE-UHFFFAOYSA-N
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Description

5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one is a complex organic compound that features a unique structure combining benzimidazole, naphthalene, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the naphthalene and pyrrolone groups through a series of condensation and cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of raw materials, reaction conditions, and purification techniques are tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions or as a precursor for designing bioactive molecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The benzimidazole moiety, in particular, is known for its pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Industry

In industry, this compound may find applications in the development of advanced materials, such as organic semiconductors or dyes. Its stability and electronic properties make it suitable for use in electronic devices and other high-performance applications.

Mechanism of Action

The mechanism of action of 5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The naphthalene and pyrrolone groups may contribute to the compound’s overall binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • 5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one
  • 5-amino-4-(1H-benzimidazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-one

Uniqueness

What sets 5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one apart is its unique combination of structural features. The presence of the naphthalene group, in particular, adds to its electronic properties and potential applications in materials science. Additionally, the specific substitution pattern on the benzimidazole ring can influence its biological activity and binding interactions.

Properties

IUPAC Name

5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-25-18-9-5-4-8-17(18)24-22(25)20-19(27)13-26(21(20)23)16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQYVMLUSQZEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC5=CC=CC=C5C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC5=CC=CC=C5C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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